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Compound of Interest

Compound Name: Barium di(ethanesulphonate)

Cat. No.: B15176592 Get Quote

A comprehensive analysis of the crystal structure of barium methanesulfonate hydrate serves

as a pivotal reference in the absence of published data for its close analogue, barium
di(ethanesulphonate). This technical guide provides an in-depth examination of the

crystallographic parameters, experimental methodologies, and structural characteristics of

barium methanesulfonate one and a half hydrate, Ba(CH₃SO₃)₂ · 1.5 H₂O, offering valuable

insights for researchers, scientists, and professionals in drug development and materials

science.

Due to the unavailability of the specific crystal structure for barium di(ethanesulphonate) in
open-access crystallographic databases and the broader scientific literature, this report focuses

on the detailed structural analysis of the closely related compound, barium methanesulfonate

one and a half hydrate. The structural information presented herein is derived from the

comprehensive study of alkaline earth methanesulfonate hydrates, which provides a robust

framework for understanding the coordination and packing behavior of similar barium

alkanesulfonate salts.

Crystallographic Data Summary
The crystal structure of barium methanesulfonate one and a half hydrate was determined

through single-crystal X-ray diffraction. The key crystallographic parameters are summarized in

the table below, providing a quantitative overview of the unit cell and refinement statistics.
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Parameter Value

Chemical Formula Ba(CH₃SO₃)₂ · 1.5 H₂O

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 22.6619(5)

b (Å) 12.0413(3)

c (Å) 15.0111(3)

β (°) 108.828(2)

Volume (Å³) 3877.03(15)

Z 4

R₁ 0.0457

wR₂ 0.1181

Reflections Collected 6764

Unique Reflections -

Parameters 505

Table 1: Crystallographic data and structure refinement details for Barium Methanesulfonate

One and a Half Hydrate.

Experimental Protocols
The determination of the crystal structure of barium methanesulfonate one and a half hydrate

involved a precise and detailed experimental workflow.

Synthesis and Crystallization: Thin, colorless platelets of the title compound were synthesized

by reacting barium hydroxide with methanesulfonic acid in an aqueous solution. Single crystals

suitable for X-ray diffraction were obtained through the slow evaporation of the solvent at room

temperature.[1]
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X-ray Diffraction Data Collection: A suitable single crystal was mounted on a diffractometer. X-

ray intensity data were collected using standard procedures.

Structure Solution and Refinement: The crystal structure was solved using direct methods and

subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined

anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding

model.

The logical workflow for the determination of this crystal structure is depicted in the following

diagram:
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Figure 1: Experimental workflow for crystal structure determination.

Structural Analysis and Coordination Environment
The crystal structure of barium methanesulfonate one and a half hydrate reveals a complex

three-dimensional network. The barium cations are coordinated by oxygen atoms from both the
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sulfonate groups of the methanesulfonate anions and the water molecules. This coordination

forms a hydrophilic region within the crystal lattice. In contrast, the methyl groups of the

methanesulfonate anions are oriented towards each other, creating hydrophobic domains. This

segregation of polar and non-polar regions is a key feature of the crystal packing.

The ethanesulfonate anion, with its additional methylene group, would be expected to exhibit

similar, yet distinct, packing characteristics. The increased length of the alkyl chain could lead

to more pronounced hydrophobic interactions and potentially a different hydration state in the

solid form. While the fundamental coordination chemistry around the barium ion is likely to be

comparable, the overall crystal lattice of barium di(ethanesulphonate) may adopt a different

symmetry and unit cell parameters.

The following diagram illustrates the logical relationship between the constituent ions and their

assembly into the crystal lattice for a generic barium alkanesulfonate.
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Figure 2: Logical relationships in the formation of a barium alkanesulfonate crystal structure.

In conclusion, while the crystal structure of barium di(ethanesulphonate) remains to be

experimentally determined, the detailed analysis of barium methanesulfonate one and a half
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hydrate provides a crucial and highly relevant proxy. The data and methodologies presented in

this guide offer a solid foundation for understanding the structural chemistry of this class of

compounds, which is essential for their application in scientific research and industrial

development. Further investigation into the crystallization and single-crystal X-ray diffraction of

barium di(ethanesulphonate) is warranted to provide a direct and definitive structural

elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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